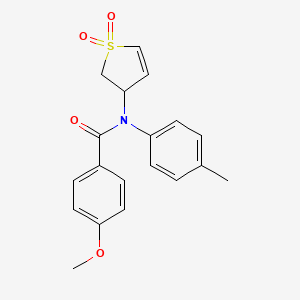

![molecular formula C17H18N4O4 B2570873 3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one CAS No. 2097909-71-0](/img/structure/B2570873.png)

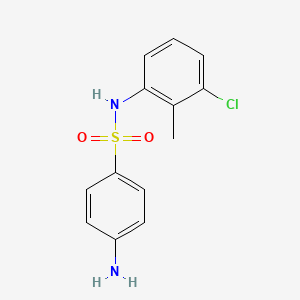

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-1,3-oxazolidin-2-one, also known as QX-314, is a quaternary ammonium derivative of lidocaine. It is a highly potent and selective inhibitor of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. QX-314 has been extensively studied for its potential as a tool for sensory neuron research and as a novel analgesic agent.

Scientific Research Applications

Inhibition of Monoamine Oxidase Type A

Research has demonstrated the synthesis of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as potent and selective inhibitors of monoamine oxidase (MAO) type A, highlighting their potential as antidepressant agents. These compounds, including analogues of toloxatone, exhibit higher inhibitory activity against MAO-A compared to MAO-B, with some derivatives being significantly more potent than the reference compound, toloxatone (Mai et al., 2002).

Synthesis of Pyrroles

Studies on the synthesis of pyrroles through the Trofimov reaction have identified previously inaccessible intermediates, providing valuable insights into the synthetic routes for generating heterocyclic compounds. These intermediates were characterized using spectroscopic data and single-crystal X-ray analysis, furthering the understanding of their structure and reactivity (Sączewski et al., 2017).

Cyclization Reactions

Research into ligand-free Cu-catalyzed [3 + 2] cycloaddition reactions has led to the development of a one-pot synthesis method for pyrrolo[1,2-a]quinolines. This method utilizes ambient air as the sole oxidant, offering a novel approach for synthesizing complex heterocyclic structures under mild conditions (Yu et al., 2016).

Aldosterone Synthase Inhibition

The synthesis and evaluation of pyridine substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives have provided significant insights into the development of highly potent and selective inhibitors of aldosterone synthase. These compounds are promising for treating conditions such as hyperaldosteronism and myocardial fibrosis. Structural modifications have led to molecules with enhanced potency and selectivity, highlighting the importance of heterocyclic scaffolds in medicinal chemistry (Lucas et al., 2011).

Antimicrobial Activity

The synthesis of new heterocyclic compounds containing quinoxaline and oxazolidinone moieties has been explored, with some derivatives demonstrating potent antimicrobial activity. These findings underscore the potential of these compounds in developing new antibacterial agents. The structural characterization and evaluation of their activity against pathogenic strains provide a foundation for further research in this area (Daouda et al., 2020).

properties

IUPAC Name |

3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-16(11-21-7-8-24-17(21)23)20-6-5-12(10-20)25-15-9-18-13-3-1-2-4-14(13)19-15/h1-4,9,12H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIQGZXYGVWVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2570792.png)

![N-(5-Methyl-1,2-oxazol-3-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2570795.png)

![ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2570796.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)

![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)